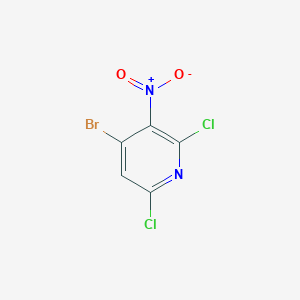4-Bromo-2,6-dichloro-3-nitropyridine
CAS No.:
Cat. No.: VC13819593
Molecular Formula: C5HBrCl2N2O2
Molecular Weight: 271.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5HBrCl2N2O2 |
|---|---|
| Molecular Weight | 271.88 g/mol |
| IUPAC Name | 4-bromo-2,6-dichloro-3-nitropyridine |
| Standard InChI | InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H |
| Standard InChI Key | OKSCYZTVDCGTTG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br |
Introduction
Chemical and Physical Properties
4-Bromo-2,6-dichloro-3-nitropyridine belongs to the nitropyridine family, characterized by a pyridine core with nitro and halogen substituents. The compound’s IUPAC name is 4-bromo-2,6-dichloro-3-nitropyridine, and its molecular formula is C₅HBrCl₂N₂O₂. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.88 g/mol | |
| Density | ~1.8 g/cm³ (estimated) | |
| Boiling Point | ~240°C (estimated) | |
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in organic solvents |
The density and boiling point are extrapolated from structurally similar compounds like 4-bromo-3-nitropyridine . The nitro group at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the halogen atoms (Br, Cl) contribute to steric and electronic effects critical for drug-receptor interactions .
Synthesis and Preparation
The synthesis of 4-bromo-2,6-dichloro-3-nitropyridine involves multi-step halogenation and nitration processes, though detailed protocols are scarce in public literature. Based on analogous compounds, two potential routes emerge:
Halogenation-Nitration Sequential Approach
-
Chlorination: Starting with 3-nitropyridine, dichlorination at the 2- and 6-positions using phosphorus oxychloride (POCl₃) under reflux .
-
Bromination: Electrophilic bromination at the 4-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Reaction conditions for chlorination typically involve temperatures of 50–90°C for 2–10 hours . Bromination requires careful control to avoid over-substitution.
Nitration of Halogenated Pyridines
An alternative method involves nitrating pre-halogenated pyridines. For example:
-
Dichloropyridine Synthesis: 2,6-Dichloropyridine is nitrated at the 3-position using a mixture of nitric and sulfuric acids .
-
Bromination: Subsequent bromination at the 4-position completes the synthesis.
Yield optimization remains challenging due to competing side reactions, but microwave-assisted synthesis has shown promise in reducing reaction times .
Comparative Analysis with Related Compounds
Comparing 4-bromo-2,6-dichloro-3-nitropyridine to its analogs highlights structural-activity relationships:
| Compound | Substituents | EC₅₀ (nM) | LogP |
|---|---|---|---|
| 4-Bromo-2,6-dichloro-3-nitropyridine | Br, Cl, NO₂ | N/A | ~2.5 |
| 2,6-Dichloro-3-nitropyridine | Cl, NO₂ | 8.14 | 1.9 |
| 4-Bromo-3-nitropyridine | Br, NO₂ | N/A | 2.1 |
The additional chlorine atoms in 4-bromo-2,6-dichloro-3-nitropyridine increase molecular polarity compared to monohalogenated analogs, potentially improving solubility in polar aprotic solvents .
Future Directions
Despite its promise, 4-bromo-2,6-dichloro-3-nitropyridine remains understudied. Key research priorities include:
-
Synthetic Optimization: Developing one-pot synthesis methods to improve yields .
-
Pharmacological Profiling: Screening against viral proteases and cancer cell lines.
-
Toxicological Studies: Establishing acute and chronic toxicity profiles.
Advances in computational chemistry could enable rational design of derivatives with enhanced potency and reduced resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume